molecular formula C17H18N4OS3 B4313575 N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-QUINOLINYLSULFANYL)ACETAMIDE

N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-QUINOLINYLSULFANYL)ACETAMIDE

Cat. No.: B4313575
M. Wt: 390.6 g/mol
InChI Key: VSNHHOKSWJGRLA-UHFFFAOYSA-N
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Description

N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-QUINOLINYLSULFANYL)ACETAMIDE is a complex organic compound that features a thiadiazole ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-QUINOLINYLSULFANYL)ACETAMIDE typically involves the reaction of 5-(butylthio)-1,3,4-thiadiazole with 2-(quinolin-2-ylthio)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-QUINOLINYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and quinoline moieties can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or thiols.

Scientific Research Applications

N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-QUINOLINYLSULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-QUINOLINYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide
  • N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-naphthamide

Uniqueness

N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-QUINOLINYLSULFANYL)ACETAMIDE is unique due to the presence of both the thiadiazole and quinoline moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS3/c1-2-3-10-23-17-21-20-16(25-17)19-14(22)11-24-15-9-8-12-6-4-5-7-13(12)18-15/h4-9H,2-3,10-11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNHHOKSWJGRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-QUINOLINYLSULFANYL)ACETAMIDE
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N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-QUINOLINYLSULFANYL)ACETAMIDE
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N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-QUINOLINYLSULFANYL)ACETAMIDE
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N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-QUINOLINYLSULFANYL)ACETAMIDE
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N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-QUINOLINYLSULFANYL)ACETAMIDE
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N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-QUINOLINYLSULFANYL)ACETAMIDE

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